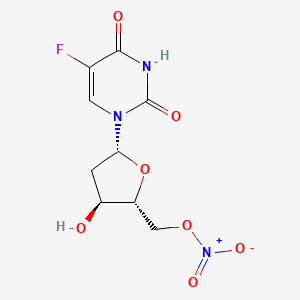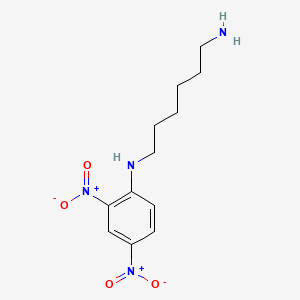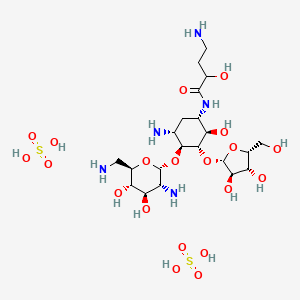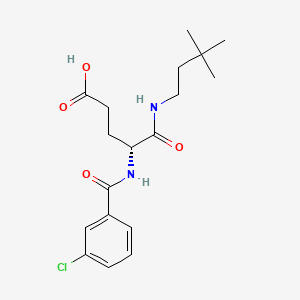
N-(4-アセチルフェニル)-2-クロロアセトアミド
概要
説明
N-(4-Acetylphenyl)-2-chloroacetamide: is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the acetyl group is substituted at the para position of the phenyl ring, and a chloroacetamide group is attached to the nitrogen atom
科学的研究の応用
Chemistry:
Catalysis: N-(4-Acetylphenyl)-2-chloroacetamide derivatives are used as ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: The compound is used in the synthesis of polymers and copolymers with specific properties, such as temperature responsiveness.
Biology and Medicine:
Antimicrobial Agents: Derivatives of N-(4-Acetylphenyl)-2-chloroacetamide have shown potential as antimicrobial agents against various bacterial strains.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: Used as an intermediate in the production of dyes, pigments, and other fine chemicals.
作用機序
Target of Action
N-(4-Acetylphenyl)-2-chloroacetamide is a complex compound with potential biological activity. It’s worth noting that related compounds have been found to interact with proteins such as the Heat shock protein HSP 90-alpha .
Biochemical Pathways
Related compounds have been found to influence various pathways, including the hippo signaling pathway , which plays a crucial role in cell proliferation and apoptosis.
Result of Action
Related compounds have been found to exhibit antimicrobial activities , suggesting that this compound may also have similar effects.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-Acetylphenyl)-2-chloroacetamide typically begins with 4-acetylacetanilide and chloroacetyl chloride.
Reaction Conditions: The reaction involves the acylation of 4-acetylacetanilide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(4-Acetylphenyl)-2-chloroacetamide can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group. Common nucleophiles include amines and thiols, leading to the formation of corresponding amides and thioamides.
Oxidation and Reduction: The compound can be oxidized to form N-(4-acetylphenyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate. Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield N-(4-acetylphenyl)acetamide and hydrochloric acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Substitution Products: Amides, thioamides.
Oxidation Products: N-(4-acetylphenyl)-2-chloroacetic acid.
Reduction Products: N-(4-hydroxyphenyl)-2-chloroacetamide.
Hydrolysis Products: N-(4-acetylphenyl)acetamide, hydrochloric acid.
類似化合物との比較
N-(4-Acetylphenyl)acetamide: Lacks the chloroacetamide group, making it less reactive in nucleophilic substitution reactions.
N-(4-Acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a diphosphino group, used in catalysis and coordination chemistry.
N-(4-Acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide: A pyrazole derivative with potential pharmacological applications.
Uniqueness:
Reactivity: The presence of both acetyl and chloroacetamide groups in N-(4-Acetylphenyl)-2-chloroacetamide makes it highly versatile in chemical reactions, particularly in nucleophilic substitutions.
Applications: Its unique structure allows for diverse applications in catalysis, material science, and pharmaceuticals, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMLTMFETZMOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352888 | |
| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38283-38-4 | |
| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38283-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(Ethylamino)-1-hydroxybutyl]-8-hydroxyquinolin-2(1h)-one](/img/structure/B1222972.png)





![(8r,9s,13s,14s)-3-Hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-one;(8r,9s,13s,14s,17s)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;(8r,9s,13s,14s,16r,17r)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1222984.png)


![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
